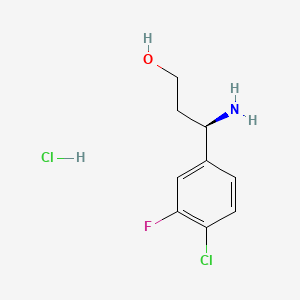
(3R)-3-amino-3-(4-chloro-3-fluorophenyl)propan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-amino-3-(4-chloro-3-fluorophenyl)propan-1-ol hydrochloride is a useful research compound. Its molecular formula is C9H12Cl2FNO and its molecular weight is 240.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(3R)-3-amino-3-(4-chloro-3-fluorophenyl)propan-1-ol hydrochloride is a chiral compound notable for its structural features, including an amino group, a hydroxyl group, and a substituted phenyl ring. The presence of chlorine and fluorine atoms on the phenyl ring enhances its chemical reactivity and potential biological activity. This compound has attracted attention in medicinal chemistry due to its interactions with various molecular targets, particularly in cancer research and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is C9H11ClFNO, with a molecular weight of approximately 203.64 g/mol. Its unique stereochemistry contributes to its distinct biological activity compared to other similar compounds. The compound's structure is represented as follows:
Mechanism of Biological Activity
The biological activity of (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propan-1-ol is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in crucial biochemical pathways. Notably, it has been studied for its role as an inhibitor of certain tyrosine kinases, which play a significant role in cancer signaling pathways. These interactions can lead to the modulation of cell proliferation in various cancer cell lines, indicating potential therapeutic applications.
Key Findings from Research Studies
Several studies have highlighted the biological effects of this compound:
- Inhibition of Cancer Cell Proliferation : Research indicates that (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propan-1-ol can inhibit cell proliferation in specific cancer cell lines, making it a candidate for targeted cancer therapies.
- Enzyme Interaction : The compound has shown potential in modulating enzyme activities, particularly those involved in metabolic pathways relevant to cancer progression .
- Pharmacological Effects : Its unique structure allows it to exhibit different pharmacological effects compared to other arylamino alcohol derivatives, influencing its efficacy as a pharmaceutical agent .
Comparative Analysis
The following table summarizes structural comparisons between (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propan-1-ol and related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (3R)-3-Amino-3-(4-chlorophenyl)propan-1-OL | Lacks fluorine substitution | Less potent compared to the fluorinated analog |
| (S)-(-)-2-amino-propanol | Simpler structure without aromatic substitution | Limited biological activity |
| (S)-(-)-3-Chloro-1-phenylpropanol | Different stereochemistry | Variability in biological interactions |
Case Studies
A notable study explored the synthesis and biological evaluation of new arylamino alcohol derivatives, including (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propan-1-ol. The study assessed the compound's antimalarial activity alongside toxicological evaluations, demonstrating its potential across multiple therapeutic areas .
Another investigation focused on the compound's interaction with specific proteins involved in cellular signaling pathways, further establishing its role in inhibiting pathways associated with tumor growth .
Propiedades
IUPAC Name |
(3R)-3-amino-3-(4-chloro-3-fluorophenyl)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNO.ClH/c10-7-2-1-6(5-8(7)11)9(12)3-4-13;/h1-2,5,9,13H,3-4,12H2;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMREOKVXUFJCR-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CCO)N)F)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CCO)N)F)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2FNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














